molecular formula C8H16O2 B1605547 Methyl 4-methylhexanoate CAS No. 2177-82-4

Methyl 4-methylhexanoate

Cat. No. B1605547
CAS RN: 2177-82-4
M. Wt: 144.21 g/mol
InChI Key: OTOLBWRSIUFKOJ-UHFFFAOYSA-N
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Description

Methyl 4-methylhexanoate, also known as hexanoic acid, 4-methyl-, methyl ester, is a chemical compound with the molecular formula C8H16O2 . It is a natural substance and extractive .


Synthesis Analysis

The synthesis of Methyl 4-methylhexanoate can be achieved through various methods. BOC Sciences, a supplier of research chemicals and biochemicals, provides services to support the pharmaceutical industry through all stages of drug discovery including Custom Synthesis of those chemicals that are not in stock .


Molecular Structure Analysis

The molecular structure of Methyl 4-methylhexanoate consists of 8 carbon atoms, 16 hydrogen atoms, and 2 oxygen atoms . The IUPAC Standard InChI is InChI=1S/C8H16O2/c1-4-7(2)5-6-8(9)10-3/h7H,4-6H2,1-3H3 .


Physical And Chemical Properties Analysis

Methyl 4-methylhexanoate has a molecular weight of 144.21392000 . It has a boiling point of 156.30 °C at 760.00 mm Hg . The vapor pressure is 2.900000 mmHg at 25.00 °C . The flash point is 116.00 °F or 46.70 °C . It is soluble in water, with a solubility of 356.7 mg/L at 25 °C .

Scientific Research Applications

Catalytic Hydrogenation

One application of Methyl 4-methylhexanoate is in the field of catalytic hydrogenation. Crombie, Jenkins, and Roblin (1975) explored the palladium-catalyzed hydrogenation of 4-methylhexa-2,3-dienoic acid and its methyl ester. Their study highlights the conversion of molecular dissymmetry into centrodissymmetry through catalytic hydrogenation, which aids in determining the absolute configuration of allenes. They found that (–)-Methyl 4-methylhexa-2,3-dienoate produced (–)-(R)-methyl 4-methylhexanoate upon semi- and full-hydrogenation, demonstrating a method to determine the absolute configuration of allenes (Crombie, Jenkins, & Roblin, 1975).

Anaerobic Degradation in Bacteria

Wilkes et al. (2002) investigated the anaerobic degradation of n-hexane in a denitrifying bacterium. They identified several fatty acids, including 4-methyloctanoic and 2-methylhexanoic acids, in n-hexane-grown cultures. This study suggests a pathway where these compounds are involved in the anaerobic metabolism of n-hexane, indicating a role for methyl 4-methylhexanoate and related compounds in bacterial metabolic processes (Wilkes et al., 2002).

Synthesis of Insect Pheromones

G. Ishmuratov et al. (2005) utilized L-(-)-menthol in synthesizing key synthons for optically active methyl-branched insect pheromones. Their study involved chemically selective transformations of compounds, including the synthesis of 4S-methylhexanal, which is related to the methyl 4-methylhexanoate structure. This research demonstrates the application of methyl 4-methylhexanoate in synthesizing components for insect pheromones (Ishmuratov et al., 2005).

Olfactory Discrimination

Kafka, Ohloff, Schneider, and Vareschi (1973) examined the olfactory discrimination of two enantiomers of 4-methylhexanoic acid by locusts and honeybees. This study indicates the relevance of methyl 4-methylhexanoate and its isomers in the field of olfactory research and the understanding of how certain insects respond to these compounds (Kafka et al., 1973).

properties

IUPAC Name

methyl 4-methylhexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-4-7(2)5-6-8(9)10-3/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTOLBWRSIUFKOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90334184
Record name Methyl 4-methylhexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90334184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-methylhexanoate

CAS RN

2177-82-4
Record name Methyl 4-methylhexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90334184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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